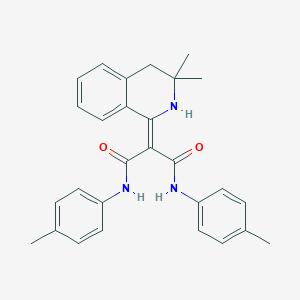

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

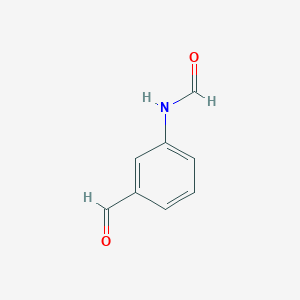

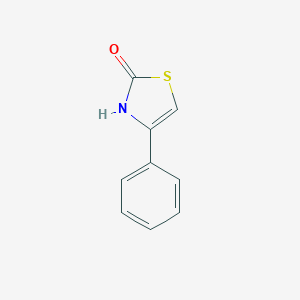

“Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is 268.7 . It is a solid at room temperature . The InChI key for this compound isGECMCNWALPGVMC-UHFFFAOYSA-N .

科学的研究の応用

Synthesis of Indole Derivatives : Research by Pete, Parlagh, and Tőke (2003) describes the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates, a new synthetic intermediate. Their study involves transforming sulfomethyl groups to formyl function and elaborates on the use of ethyl 5-chloromethyl-1H-indole-2-carboxylates and their hydrolysis and oxidation to aldehydes (Pete, Parlagh, & Tőke, 2003).

Facile Synthesis of Formyl-Indole-Carboxylates : A similar study by Pete, Szöllösy, and Szokol (2006) outlines the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, detailing the transformation of sulfomethyl groups to formyl functions (Pete, Szöllösy, & Szokol, 2006).

Synthesis of 1H-Pyrazole-3-Carboxylates : Potopnyk, Matiichuk, and Obushak (2017) investigated the synthesis of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, exploring their transformation into bipyrazole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).

Oxazinoindole Derivatives Synthesis : Mayer, Mérour, Joseph, and Guillaumet (2002) researched the synthesis of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, exploring their potential for creating tetracyclic compounds (Mayer, Mérour, Joseph, & Guillaumet, 2002).

Photochromism of Pyrazole Derivatives : Yokoyama et al. (2004) studied the coloration properties of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate under light irradiation, noting its applications in photochemical transformations (Yokoyama et al., 2004).

Preparation of Naphthyridine Derivatives : Kiely (1991) explored the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, involving the masking and regeneration of double bonds, which can be related to the synthesis of similar indole derivatives (Kiely, 1991).

Synthesis of Indole-2-Carboxylates : Cucek and Verček (2008) focused on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, examining their reactivity and transformation into different derivatives (Cucek & Verček, 2008).

将来の方向性

特性

IUPAC Name |

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVVAQYRKSZEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354865 |

Source

|

| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |

CAS RN |

351073-97-7 |

Source

|

| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)

![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)